molecular formula C11H16O4 B143359 Methyleugenolglycol CAS No. 26509-45-5

Methyleugenolglycol

Cat. No. B143359
CAS RN: 26509-45-5
M. Wt: 212.24 g/mol
InChI Key: NZKYZDCTLPYISK-UHFFFAOYSA-N
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Description

Methyleugenolglycol Analysis

Methyleugenol (ME) is a natural constituent found in many plant essential oils and is used as a flavoring agent in foodstuffs and fragrances in cosmetics. It is known for its multiple biological effects, including anticonvulsant and anesthetic activities . However, ME has been classified as a genotoxic carcinogen, with the liver being the primary target tissue in rodents . Despite its toxicity, ME is a ubiquitous component in spices and other culinary herbal products .

Synthesis Analysis

ME is metabolized in liver microsomes and primary hepatocytes, leading to various metabolites. The main metabolites identified are 1-hydroxymethyleugenol, 3-hydroxymethylisoeugenol, and 6-hydroxymethyleugenol. Other minor metabolites include 1-oxomethyleugenol, 3-oxomethylisoeugenol, eugenol, chavibetol, and dihydroxy-dihydromethyleugenol . The metabolic activation of ME by P450 enzymes and sulfotransferases initiates reactions with functional biomolecules, including DNA and RNA .

Molecular Structure Analysis

ME's molecular structure allows it to interact with various biological targets. For instance, ME has been identified as a novel agonist of ionotropic γ-aminobutyric acid (GABA) receptors, which probably accounts for its biological activities such as anticonvulsant and anesthetic effects . Additionally, ME's metabolites can form DNA adducts, which are a concern for carcinogenic risk .

Chemical Reactions Analysis

ME's genotoxicity is attributed to its ability to form DNA adducts in human liver samples, which may pose a significant carcinogenic risk . ME also induces RNA adduction, as evidenced by the detection of adenosine, guanosine, and cytidine adducts in hepatic tissues of ME-treated mice . Furthermore, ME's metabolites have been shown to exceed the cytotoxic and genotoxic properties of the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of ME allow it to be detected and quantified in food samples using analytical methods such as gas chromatography/triple quadrupole mass spectrometry (GC/MS/MS). A stable isotope dilution assay-coupled GC/MS/MS method has been developed for this purpose, with satisfactory recoveries and precision . Additionally, ME's ability to activate GABA(A) receptors and its electrophysiological characterization further highlight its chemical properties .

Scientific Research Applications

Cytoprotective Effects in Cerebral Ischemia

Methyleugenol exhibits significant cytoprotective effects in models of cerebral ischemia, such as the middle cerebral artery occlusion model. It reduces cerebral ischemic injury by decreasing oxidative stress and inflammation. Notably, methyleugenol enhances the activities of antioxidative enzymes like superoxide dismutase and catalase and inhibits the production of pro-inflammatory cytokines, suggesting its potential in treating ischemia-related diseases (Y. Choi et al., 2010).

Modulation of GABA(A) Receptors

Methyleugenol acts as a novel agonist of GABA(A) receptors, sensitizing GABA-induced currents in hippocampal neurons without affecting glutamate- or glycine-induced currents. This selective modulation suggests methyleugenol's role in anticonvulsant and anesthetic activities, providing insights into developing new therapeutics targeting GABA(A) receptors (Jing Ding et al., 2014).

Interaction with Human Topoisomerases

Investigations into methyleugenol and its oxidative metabolites have shown that they can induce DNA damage and interact with human topoisomerases. These interactions contribute to the understanding of methyleugenol's genotoxic properties, with implications for its role in carcinogenesis and the potential for diminishing the effectiveness of classical or food-borne topoisomerase I poisons (I. Groh et al., 2016).

Methyleugenol DNA Adducts and SULT1A1 Association

Research on methyleugenol DNA adducts in human liver samples has established the significance of SULT1A1 genotype for hepatic methyleugenol DNA adduct levels. This association underscores the importance of genetic factors in individual susceptibility to methyleugenol's effects, highlighting the need for further investigation into genetic predispositions to carcinogenic risk (R. Tremmel et al., 2017).

Safety And Hazards

While specific safety and hazard information for Methyleugenolglycol is not available, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling it .

Future Directions

Methyleugenolglycol could potentially be used in the development of new therapeutics targeting GABA A receptors . Additionally, the use of sustainable resources for the synthesis of methanol and ethylene glycol, which are related to Methyleugenolglycol, is a promising future direction .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYZDCTLPYISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949371
Record name 3-(3,4-Dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyleugenolglycol

CAS RN

26509-45-5
Record name 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dimethoxyphenyl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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